

Standard Experimental Protocols for Using (1S,3R)-Rsl3 In Vitro

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1S,3R)-Rsl3

Cat. No.: B10754664

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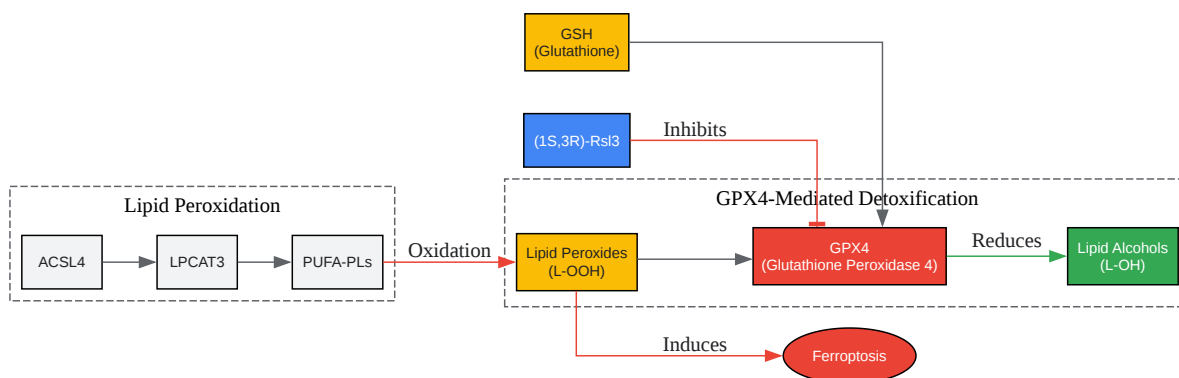
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

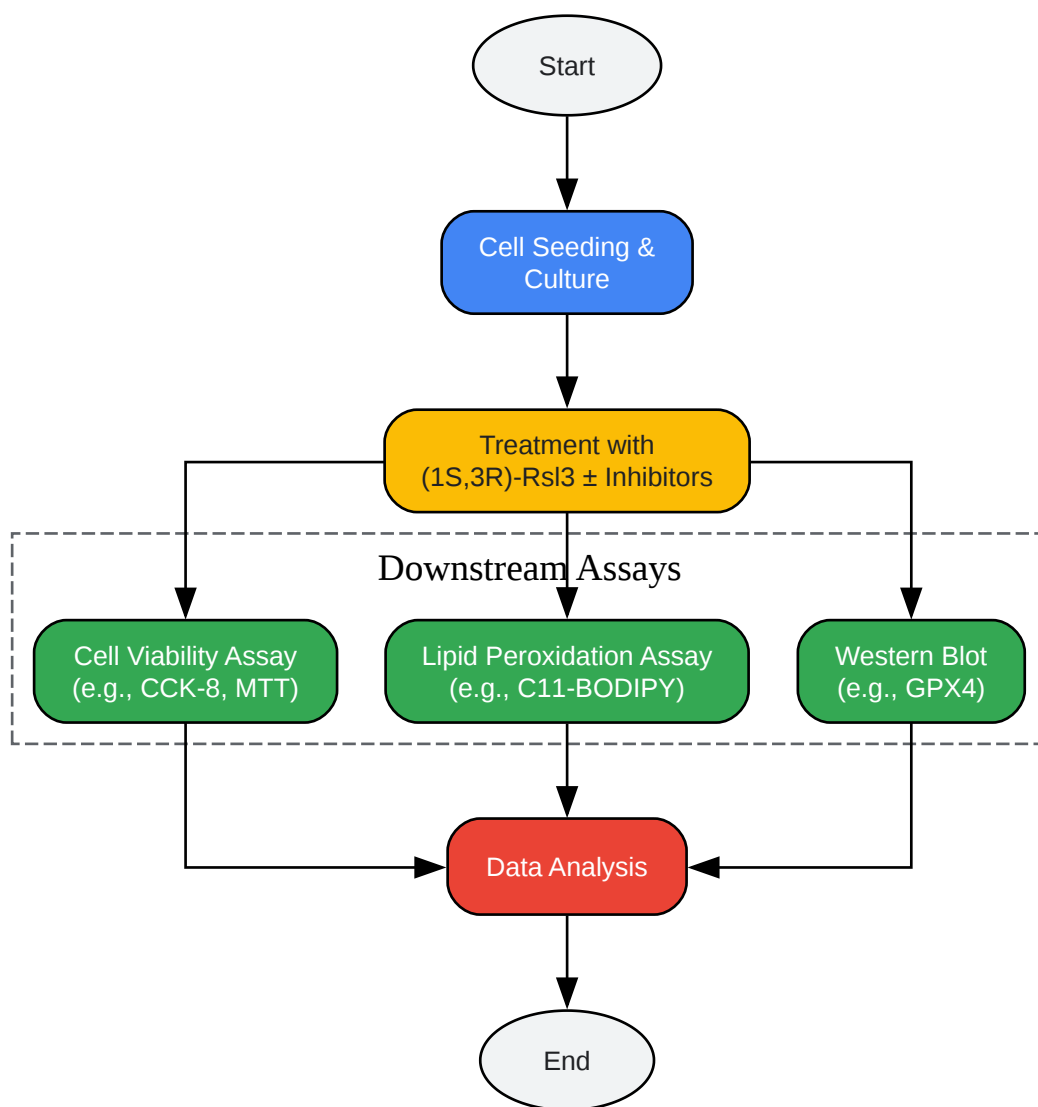
Introduction

(1S,3R)-Rsl3 is a potent and specific small-molecule inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.^[1] It functions through the direct and covalent inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for neutralizing lipid hydroperoxides.^{[1][2]} By inactivating GPX4, **(1S,3R)-Rsl3** leads to the accumulation of lipid-based reactive oxygen species (ROS), causing damage to cellular membranes and ultimately culminating in ferroptotic cell death.^[1] Of the possible diastereomers, only the (1S,3R) form of Rsl3 is active in inducing ferroptosis.^[1] This compound is a critical tool for investigating the mechanisms of ferroptosis and its implications in various diseases, including cancer.^[1] These application notes provide detailed protocols for utilizing **(1S,3R)-Rsl3** in vitro to induce and assess ferroptosis.

Mechanism of Action: (1S,3R)-Rsl3-Induced Ferroptosis

The signaling cascade initiated by **(1S,3R)-Rsl3** is centered on the inhibition of GPX4. This leads to an accumulation of lipid peroxides, overwhelming the cell's antioxidant capacity and resulting in cell death. The process is distinct from other forms of programmed cell death like apoptosis.





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References

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